(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Overview
Description
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a complex organic molecule that features both a triazole and an isoxazole ring These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with various biological targets due to the presence of the 1,2,3-triazole and isoxazole moieties . These moieties are found in many bioactive compounds and drugs, indicating a broad range of potential targets .
Mode of Action
Compounds containing1,2,3-triazole and isoxazole moieties are known to interact with their targets through various mechanisms . For instance, the reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition .
Biochemical Pathways
Compounds containing1,2,3-triazole and isoxazole moieties have been reported to show diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with compounds containing1,2,3-triazole and isoxazole moieties , it is likely that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone typically involves multiple steps, starting with the formation of the triazole and isoxazole rings. One common method for synthesizing triazoles is the 1,3-dipolar cycloaddition of azides with alkynes, often referred to as "click chemistry" . This reaction is usually catalyzed by copper(I) salts and can be performed under mild conditions in aqueous or organic solvents.
For the isoxazole ring, a common synthetic route involves the cyclization of β-keto nitriles with hydroxylamine . The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The triazole and isoxazole rings can be oxidized under strong oxidative conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced using hydrogenation catalysts to yield partially or fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
(1H-1,2,3-triazol-1-yl)acetic acid derivatives: Known for their antimicrobial and antiviral activities.
(5-methyl-1H-1,2,3-triazol-1-yl)acetamides: Exhibited antifungal and anticancer properties.
Cyclopropylisoxazole derivatives: Investigated for their potential as anti-inflammatory and analgesic agents.
Uniqueness
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone: stands out due to the combination of the triazole and isoxazole rings, which confer unique chemical and biological properties. The presence of the azetidine ring further enhances its potential as a versatile scaffold for drug development, offering opportunities for the design of novel therapeutic agents with improved efficacy and selectivity .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(10-5-11(19-15-10)8-1-2-8)16-6-9(7-16)17-13-3-4-14-17/h3-5,8-9H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDWMTCPVTURTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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